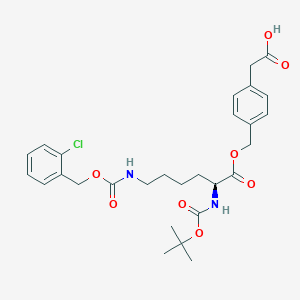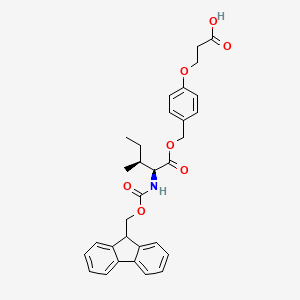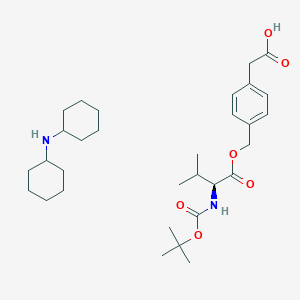
Fmoc-L-Val-O-CH2-Ph-OCH2-CH2-COOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Fmoc-L-Val-O-CH2-Ph-OCH2-CH2-COOH” is a chemical compound with the CAS Number: 864876-78-8 . It has a molecular weight of 517.58 and its IUPAC name is 3- (4- { [ ( (2S)-2- { [ (9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoyl)oxy]methyl}phenoxy)propanoic acid . It is a white powder and is stored at 0 - 8 C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C30H31NO7/c1-19 (2)28 (29 (34)37-17-20-11-13-21 (14-12-20)36-16-15-27 (32)33)31-30 (35)38-18-26-24-9-5-3-7-22 (24)23-8-4-6-10-25 (23)26/h3-14,19,26,28H,15-18H2,1-2H3, (H,31,35) (H,32,33)/t28-/m0/s1 .Physical And Chemical Properties Analysis
“this compound” is a white powder with a molecular weight of 517.58 . It is stored at 0 - 8 C .Wirkmechanismus
Fmoc-L-Val-O-CH2-Ph-OCH2-CH2-COOH is an amino acid derivative that can be used to modify peptides and proteins. It is a versatile reagent, which can be used to introduce side chains into peptides and proteins, to modify existing peptides and proteins, and to create peptide-based drugs and bioconjugates. This compound is also used in the synthesis of peptide-based inhibitors, which can be used to study the structure and function of enzymes.
Biochemical and Physiological Effects
This compound is used in a variety of scientific research applications, including peptide synthesis, protein modification, drug discovery, and bioconjugation. It has been used to modify proteins, to create peptide-based drugs, and to study protein-protein interactions. Additionally, this compound has been used in the synthesis of peptide-based inhibitors, which can be used to study the structure and function of enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Fmoc-L-Val-O-CH2-Ph-OCH2-CH2-COOH in laboratory experiments include its versatility and its ability to be used in a variety of scientific research applications. Additionally, this compound is easy to use and can be stored at room temperature. The main limitation of using this compound is that it is not very stable and can be easily hydrolyzed.
Zukünftige Richtungen
For the use of Fmoc-L-Val-O-CH2-Ph-OCH2-CH2-COOH include the development of more stable derivatives, the use of this compound in the synthesis of peptide-based drugs and bioconjugates, and the use of this compound in the study of protein-protein interactions. Additionally, this compound could be used in the synthesis of peptide-based inhibitors, which could be used to study the structure and function of enzymes. Additionally, this compound could be used in the development of peptide-based vaccines and therapeutics.
Synthesemethoden
Fmoc-L-Val-O-CH2-Ph-OCH2-CH2-COOH is synthesized from the amino acid L-Valine, which is reacted with Fmoc-Cl in the presence of a base such as DBU or DCC. The reaction produces this compound. The reaction is often performed in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.
Wissenschaftliche Forschungsanwendungen
Fmoc-L-Val-O-CH2-Ph-OCH2-CH2-COOH is used in a variety of scientific research applications, including peptide synthesis, protein modification, drug discovery, and bioconjugation. It is also used in the development of peptide-based drugs and in the study of protein-protein interactions. Additionally, this compound is used in the synthesis of peptide-based inhibitors, which can be used to study the structure and function of enzymes.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]oxymethyl]phenoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO7/c1-19(2)28(29(34)37-17-20-11-13-21(14-12-20)36-16-15-27(32)33)31-30(35)38-18-26-24-9-5-3-7-22(24)23-8-4-6-10-25(23)26/h3-14,19,26,28H,15-18H2,1-2H3,(H,31,35)(H,32,33)/t28-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHCVJXSGVIYEO-NDEPHWFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

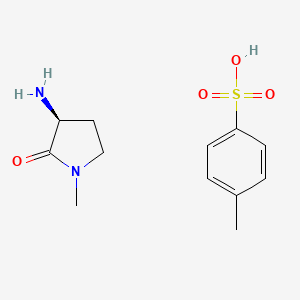
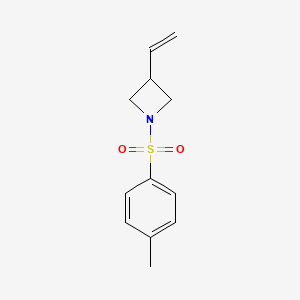

![(5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one](/img/structure/B6289796.png)
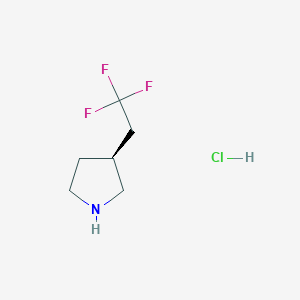
![2-(2-tert-Butoxycarbonyl-2-azaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B6289806.png)
